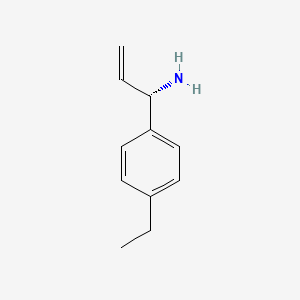

(1S)-1-(4-Ethylphenyl)prop-2-enylamine

Description

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1S)-1-(4-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1 |

InChI Key |

NHEJVLNNXBSWOX-NSHDSACASA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@H](C=C)N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C=C)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-(4-Ethylphenyl)prop-2-enylamine, a member of the phenethylamine class, has garnered attention in pharmacological research due to its potential biological activities. This compound features a prop-2-enylamine side chain and an ethyl-substituted phenyl ring, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neurology and psychiatry.

Chemical Structure and Properties

- Molecular Formula : C11H15N

- Molecular Weight : 161.25 g/mol

- SMILES Notation :

CC(C=C)C1=CC=C(C=C1)N

The structure of this compound allows for significant steric and electronic interactions with biological systems, which can affect its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Research indicates that this compound may modulate the activity of amine receptors, influencing neurotransmitter release and receptor signaling pathways.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby altering levels of key biogenic amines such as dopamine and serotonin.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, with findings suggesting its potential in treating neurological disorders:

Table 1: Summary of Biological Activity Findings

Case Studies

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of this compound, researchers observed that administration in rodent models led to increased locomotor activity and reduced anxiety-like behaviors. This suggests a stimulant effect that may be beneficial in treating conditions like depression or ADHD.

Case Study 2: Antidepressant Potential

Another investigation focused on the compound's potential as an antidepressant. Results indicated that this compound significantly improved depressive symptoms in animal models when compared to control groups, possibly through its action on serotonin pathways.

Pharmacological Applications

The unique structural features of this compound position it as a candidate for further pharmacological exploration:

- Antidepressants : Its ability to modulate neurotransmitter systems could lead to new treatments for depression.

- Anxiolytics : The anxiolytic properties observed in animal studies suggest potential use in anxiety disorders.

- Cognitive Enhancers : The compound's effects on dopamine release may offer avenues for enhancing cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following compounds share structural similarities with (1S)-1-(4-Ethylphenyl)prop-2-enylamine, differing primarily in aromatic substituents and functional groups:

Key Observations:

Aromatic Substitution: The target compound’s 4-ethyl group provides moderate hydrophobicity, balancing solubility and membrane permeability. The hydroxyphenyl group in the third analog () significantly enhances polarity, likely reducing blood-brain barrier penetration but improving aqueous solubility .

Functional Groups: The allylamine moiety in the target and chloro-methyl analog is a strong hydrogen-bond donor, critical for interactions with biological targets like enzymes or receptors. The piperidine-diol system in the third compound expands hydrogen-bonding capacity, enabling complex crystal packing () .

Stereochemical Considerations :

Crystallographic and Hydrogen-Bonding Analysis

Hydrogen-bonding patterns, elucidated via tools like SHELX (), dictate the physical properties of these compounds. For example:

- The target compound’s NH₂ group can act as a donor, forming intermolecular bonds with acceptors (e.g., carbonyls or ethers) in crystalline states, stabilizing the lattice .

- The chloro-methyl analog may exhibit halogen bonding (Cl···π interactions), enhancing crystal density and melting point compared to the ethyl-substituted derivative .

- The hydroxyl-rich analog () likely forms a 3D hydrogen-bond network, increasing melting point and reducing volatility .

Pharmacological Implications (Inferred)

While direct data are unavailable, structural trends suggest:

- The target compound may serve as a dopamine or serotonin receptor modulator due to its amine group and aromatic system.

- The chloro-methyl analog ’s higher lipophilicity could improve CNS penetration but raise toxicity risks.

- The piperidine-diol analog’s polarity may limit bioavailability but enhance solubility for intravenous formulations .

Preparation Methods

Stepwise Synthesis Example Based on Analogous Methods for Chiral Phenylalkylamines

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 4-ethylacetophenone with (S)-α-methylbenzylamine | Reflux in toluene with p-toluenesulfonic acid (PTSA) for 10-12 hours; azeotropic removal of water using Dean-Stark trap | Forms an imine intermediate with stereochemical control |

| 2 | Catalytic Hydrogenation of imine intermediate | 10% Pd/C catalyst under H₂ atmosphere at 35-40°C for 10-12 hours in ethyl acetate | Reduces imine to amine, maintaining stereochemistry |

| 3 | Salt Formation | Reaction with PTSA or HCl in ethyl acetate or isopropanol to form crystalline salts | Enhances purification and stability |

| 4 | Basification and Extraction | Treatment with aqueous NaOH to free base; extraction with organic solvents (e.g., methylene chloride) | Isolates free amine |

| 5 | Final Hydrogenation (if needed) | Pd/C under H₂ at 50-55°C for 10-12 hours | Ensures full reduction and purity |

| 6 | Crystallization | From ethyl acetate or similar solvent | Obtains pure (1S)-1-(4-Ethylphenyl)prop-2-enylamine hydrochloride salt |

Reaction Scheme (Conceptual)

- 4-Ethylacetophenone + (S)-α-methylbenzylamine → (S)-imine intermediate (via acid-catalyzed condensation)

- (S)-imine intermediate + H₂ (Pd/C) → (S)-amine intermediate

- Amine intermediate + acid (PTSA or HCl) → crystalline amine salt

- Salt + base → free amine → final purification

Analytical and Characterization Data

| Parameter | Typical Values / Techniques |

|---|---|

| Chiral Purity | >99% by chiral HPLC |

| Melting Point | ~178-180°C for crystalline hydrochloride salt |

| Optical Rotation | [α]²⁵_D ≈ +79° (c=0.25 in MeOH) |

| Infrared (IR) Spectroscopy | Characteristic peaks at ~3369, 3294 (N-H stretch), 1610, 1585 cm⁻¹ (aromatic C=C) |

| Nuclear Magnetic Resonance (NMR) | Confirm aromatic, vinyl, and amine protons consistent with structure |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 175.25 consistent with C12H17N |

Research Findings and Optimization Notes

- The use of chiral amines such as (S)-α-methylbenzylamine as auxiliaries or chiral catalysts is critical to obtaining the (1S) enantiomer with high enantiomeric excess.

- Acid catalysts like p-toluenesulfonic acid facilitate the formation of imine intermediates and improve reaction rates.

- Hydrogenation conditions (temperature, pressure, catalyst loading) significantly affect yield and stereochemical integrity.

- Salt formation with PTSA or HCl aids in purification by crystallization and enhances stability for storage and handling.

- The azeotropic removal of water during condensation drives the equilibrium toward imine formation, improving overall yield.

- Purification steps involving basification and extraction remove acidic impurities and residual catalysts.

Comparative Table of Key Preparation Parameters

| Aspect | Typical Condition | Effect on Product |

|---|---|---|

| Chiral Auxiliary | (S)-α-methylbenzylamine | High stereoselectivity |

| Acid Catalyst | p-Toluenesulfonic acid (5-10 mol%) | Efficient imine formation |

| Solvent | Toluene, ethyl acetate, methanol | Solubility and reaction medium |

| Hydrogenation Catalyst | 10% Pd/C | Effective reduction of imine to amine |

| Temperature | 35-55°C during hydrogenation | Balances reaction rate and stereochemical stability |

| Purification | Salt formation (PTSA/HCl), recrystallization | High purity and crystallinity |

| Yield | Typically 60-80% overall | Depends on reaction optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.